molecular formula C6H9F3O2 B1429240 4,4,4-Trifluoro-3,3-dimethylbutanoic acid CAS No. 1246218-76-7

4,4,4-Trifluoro-3,3-dimethylbutanoic acid

Cat. No. B1429240
M. Wt: 170.13 g/mol
InChI Key: RMYUXDFMYRGZNC-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3,3-dimethylbutanoic acid is a fluorinated organic acid . It is used in the synthesis of trifluoromethylated hydrindenes .


Molecular Structure Analysis

The molecular structure of 4,4,4-Trifluoro-3,3-dimethylbutanoic acid is represented by the InChI code 1S/C6H9F3O2/c1-5(2,3-4(10)11)6(7,8)9/h3H2,1-2H3,(H,10,11) . This indicates that the molecule consists of 6 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

4,4,4-Trifluoro-3,3-dimethylbutanoic acid is a liquid at room temperature . Its molecular weight is 170.13 .

Scientific Research Applications

Organic Synthesis Applications

Fluoroorganic compounds, such as trifluoromethanesulfonic acid, are utilized extensively in organic synthesis due to their unique reactivity. These compounds are known for their high protonating power and low nucleophilicity, making them efficient in promoting reactions including electrophilic aromatic substitution, formation of carbon-carbon, and carbon-heteroatom bonds, as well as in the synthesis of complex organic structures. This versatility underscores their importance in the synthesis of new organic compounds and materials (Kazakova & Vasilyev, 2017).

Environmental Safety and Degradation

The environmental impact of fluoroorganic compounds, particularly per- and polyfluoroalkyl substances (PFASs), has been a growing concern due to their persistence, bioaccumulation, and potential toxicity. Research has focused on understanding their sources, distribution, and environmental effects, aiming to find safer alternatives and degradation pathways. Studies reveal the complex behavior of these substances in the environment, including their systemic multiple organ toxicities and the need for further toxicological studies to assess their long-term use (Yu Wang et al., 2019). Additionally, microbial degradation pathways offer insights into the environmental fate of PFAS precursors, highlighting the importance of understanding and mitigating their impacts (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Understanding Bioaccumulation and Toxicity

The bioaccumulation and toxicity of fluoroorganic compounds, specifically PFASs, are critical areas of investigation. Research into their behavior in biological systems, environmental persistence, and potential health risks informs regulatory standards and risk assessments. This body of work is essential for developing strategies to manage and reduce exposure to these compounds, ensuring environmental and human health safety (Conder et al., 2008).

Safety And Hazards

The compound is classified as dangerous, with hazard statements H302 and H314 . This means it is harmful if swallowed and causes severe skin burns and eye damage. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4,4,4-trifluoro-3,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O2/c1-5(2,3-4(10)11)6(7,8)9/h3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYUXDFMYRGZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-3,3-dimethylbutanoic acid

CAS RN

1246218-76-7
Record name 4,4,4-trifluoro-3,3-dimethylbutanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of diethyl 2-(1,1,1-trifluoro-2-methylpropan-2-yl)malonate (iv, 20.93 g, 77.45 mmol) and KOH (17.23 g, 307.1 mmol) in EtOH (200 mL, 3000 mmol) was heated at 80° C. for 16 h. The reaction was concentrated and partitioned between water and Et2O. The aqueous layer was acidified with 6 N HCl and then extracted with Et2O (2×). The organic layers were combined, dried over MgSO4, filtered and concentrated to provide and orange oil. A low pressure distillation gave the product as a light pink liquid (10.17 g, 77%).
Name
diethyl 2-(1,1,1-trifluoro-2-methylpropan-2-yl)malonate
Quantity
20.93 g
Type
reactant
Reaction Step One
Name
Quantity
17.23 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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